2-Ethyl-3-(methylthio)pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHPPOMSLGJAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072701 | |
| Record name | Pyrazine, 2-ethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; Strong roasted meat aroma | |
| Record name | 2-Ethyl-3-methylthiopyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Ethyl-3-methylthiopyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.142-1.145 (20°) | |
| Record name | 2-Ethyl-3-methylthiopyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
72987-62-3 | |
| Record name | 2-(Methylthio)-3-ethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72987-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethyl-3-methylthiopyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072987623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl-3-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-ethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3-(methylthio)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ETHYL-3-METHYLTHIOPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7F04498AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Nomenclature and Chemical Identification
De Novo Synthesis Pathways
De novo synthesis refers to the construction of the pyrazine (B50134) molecule from simpler, acyclic precursors. jyu.finih.gov These methods are foundational in heterocyclic chemistry and rely on the principles of condensation and cyclization.
The synthesis of the pyrazine core generally involves the formation of a 1,4-di-nitrogen heterocyclic ring. Many of these methods are among the oldest organic synthesis reactions still in use. wikipedia.org
Gutknecht Pyrazine Synthesis (1879): This method is a cornerstone of pyrazine synthesis and is based on the self-condensation of α-amino ketones. wikipedia.orgdrugfuture.com The α-amino ketone precursors can be generated by the reduction of isonitroso ketones. Two molecules of the α-amino ketone undergo cyclization to form a dihydropyrazine (B8608421) intermediate. drugfuture.com This intermediate is not stable and must be dehydrogenated to form the final aromatic pyrazine ring. nbu.ac.in The oxidation step can be carried out using reagents like mercury(I) oxide, copper(II) sulfate, or simply atmospheric oxygen. drugfuture.com The Gutknecht synthesis is a modification of the earlier Staedel–Rugheimer synthesis (1876), differing in the specific method used to prepare the α-ketoamine starting material. wikipedia.org
Gastaldi Synthesis (1921): The Gastaldi synthesis is another classical route to pyrazine derivatives. researchgate.net This method has been historically significant in the formation of the pyrazine ring and has been used to prepare various derivatives, including hydroxypyrazines. nih.govrsc.org
| General Synthesis Method | Description | Key Intermediates | References |
| Gutknecht Synthesis | Self-condensation of two α-amino ketone molecules followed by oxidation. | Dihydropyrazine | wikipedia.orgdrugfuture.comnbu.ac.in |
| Gastaldi Synthesis | A classical method for constructing the pyrazine ring from acyclic precursors. | Varies by specific reaction | researchgate.net |
Cyclization is the fundamental ring-forming step in these syntheses. In the context of pyrazine formation, it typically involves the reaction of a compound containing two adjacent carbonyl groups (an α-dicarbonyl) with a compound containing two adjacent amine groups (a 1,2-diamine). researchgate.net The initial condensation reaction forms two imine (Schiff base) bonds. Subsequent loss of two water molecules leads to a dihydropyrazine, which is then oxidized to the aromatic pyrazine. researchgate.net
While general principles provide a blueprint, the synthesis of a specifically substituted pyrazine like 2-Ethyl-3-(methylthio)pyrazine requires carefully chosen starting materials or subsequent modification steps.
The synthesis of this compound can be envisioned by applying the general principles of pyrazine formation. This would involve the condensation of an appropriately substituted α-dicarbonyl compound with a 1,2-diamine, or a related pathway where the substituents are already in place on the acyclic precursors. Given its use as a building block in further organic synthesis, established protocols for its preparation are utilized in laboratory and industrial settings. chemimpex.comchemimpex.com
Insight into the synthesis of sulfur-containing pyrazines can be gained from the documented preparation of the closely related compound, 2-methyl-3-(methylthio)pyrazine. This compound is prepared from 2-methylchloropyrazine. chemicalbook.comechemi.com The reaction involves the nucleophilic substitution of the chlorine atom on the pyrazine ring with a methylthio group (-SCH₃). This process typically yields a mixture of isomers, including 2-methyl-3-methylthiopyrazine, 2-methyl-5-methylthiopyrazine, and 2-methyl-6-methylthiopyrazine, due to the different possible positions for the methylthio group relative to the methyl group. chemicalbook.comguidechem.com This method illustrates a common strategy for introducing a methylthio substituent onto a pre-formed pyrazine ring.
| Reaction | Starting Material | Key Reagent | Product(s) | References |
| Thioetherification | 2-Methylchloropyrazine | A methylthiolating agent (e.g., sodium thiomethoxide) | Mixture of 2-methyl-3-(methylthio)pyrazine, 2-methyl-5-(methylthio)pyrazine, and 2-methyl-6-(methylthio)pyrazine | chemicalbook.comechemi.com |
Challenges in Achieving High Purity
The synthesis of specific pyrazine derivatives, including those with ethyl and methylthio groups, can present challenges in achieving high purity. chemimpex.com The formation of multiple products is a common issue in pyrazine synthesis due to the variety of possible reaction pathways and the reactivity of the intermediates. researchgate.net Isolating the desired compound often requires sophisticated purification techniques to separate it from structurally similar byproducts.
Regioselectivity and Isomer Formation during Synthesis
A significant challenge in the synthesis of polysubstituted pyrazines is controlling regioselectivity, which refers to the direction of bond formation, and consequently, the final arrangement of substituents on the pyrazine ring. researchgate.netacs.org The reaction of unsymmetrical dicarbonyl compounds with α-amino acid amides, a common method for pyrazine synthesis, can theoretically lead to at least two different isomers. researchgate.net
For instance, the synthesis of 2-ethenyl-3,5-dimethylpyrazine (B125770) and its isomer, 3-ethenyl-2,5-dimethylpyrazine, highlights the issue of isomer formation. researchgate.net The specific reaction conditions and the structure of the starting materials heavily influence the ratio of the resulting isomers. researchgate.net In some cases, one isomer may be formed in large excess, while in others, a mixture of isomers is obtained, necessitating careful separation. researchgate.net The synthesis of various substituted pyrazines often involves managing the formation of multiple isomers to isolate the target compound. researchgate.net
Formation in Complex Systems (Non-Synthetic Contexts)
Beyond the laboratory, this compound and related pyrazines are frequently formed during the heating of food, a process that involves a complex network of chemical reactions.
Maillard Reaction Pathways
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is fundamental to the development of flavor and color in cooked foods. scispace.comekb.eg This reaction is a primary pathway for the formation of a wide variety of heterocyclic compounds, including pyrazines. nih.govnih.gov
The specific types of amino acids and reducing sugars involved in the Maillard reaction are crucial in determining the final profile of volatile compounds. Alanine (B10760859) has been identified as an essential precursor for certain trialkyl pyrazines, such as 2-ethyl-3,5-dimethylpyrazine (B18607). researchgate.net Similarly, the reaction between threonine and reducing sugars can also lead to the formation of 2-ethyl-3,5-dimethylpyrazine and its isomer, 2-ethyl-3,6-dimethylpyrazine, under specific temperature and pressure conditions. researchgate.net
In the context of more complex systems, studies on dried mackerel floss have indicated that amino acids such as aspartic acid, tyrosine, phenylalanine, glycine (B1666218), cysteine, and isoleucine can act as precursors for the formation of 2,5-dimethylpyrazine (B89654) and 2-methyl-3-(methylthio)furan. mdpi.com The pyrolysis of serine and threonine is also known to produce pyrazines like 2-ethyl-3,5/6 dimethyl pyrazine. researchgate.net
The formation of alkylpyrazines proceeds through various key intermediates. Dicarbonyl and hydroxycarbonyl (B1239141) compounds are considered essential precursors for the formation of α-aminoketones, which are central to pyrazine ring formation. researchgate.net For example, the biosynthesis of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine in Bacillus subtilis has been shown to involve the intermediates aminoacetone and 2,3-pentanedione, which are derived from L-threonine and D-glucose. researchgate.net Acetaldehyde, which can be formed from the Strecker degradation of alanine or L-threonine with carbohydrates, is another important precursor. researchgate.net
The table below summarizes some of the key precursors and intermediates involved in the formation of related pyrazines.
| Precursor/Intermediate | Role in Pyrazine Formation |
| Reducing Sugars | React with amino acids to initiate the Maillard reaction. ebi.ac.uk |
| Amino Acids | Provide the nitrogen atoms for the pyrazine ring and influence the type of alkyl substituents. researchgate.netmdpi.com |
| Serine, Threonine | Precursors for pyrazines like 2-ethyl-3,5/6 dimethyl pyrazine through pyrolysis. researchgate.net |
| Alanine | An essential precursor for fragrance-related trialkyl pyrazines. researchgate.net |
| Dicarbonyls | Key intermediates in the Maillard reaction leading to α-aminoketones. researchgate.net |
| 2,3-Pentanedione | An intermediate in the formation of 2-ethyl-3,5(3,6)-dimethylpyrazine. researchgate.net |
| α-Aminoketones | Formed from dicarbonyls and are crucial for pyrazine ring assembly. researchgate.net |
| Aminoacetone | An intermediate in the biosynthesis of 2-ethyl-3,5(3,6)-dimethylpyrazine. researchgate.net |
| Acetaldehyde | Formed from Strecker degradation and acts as a precursor. researchgate.net |
Temperature and roasting conditions have a profound impact on the Maillard reaction and, consequently, on the formation of pyrazines. Higher temperatures generally favor the Maillard reaction, leading to an increased production of pyrazines. nih.gov For instance, in the roasting of red pepper seeds, the total pyrazine content was observed to increase significantly as the roasting time at 210°C was extended. ebi.ac.uk
Similarly, the roasting of peanuts at 170°C leads to the formation of various pyrazines, with their concentrations differing based on the specific peanut genotype. researchgate.net The heat treatment of mead wort at temperatures above 100°C results in the formation of 2-acetylpyrazine, a product of the Maillard reaction. mdpi.com The duration and temperature of roasting are critical parameters that can be adjusted to control the flavor profile of food products by influencing the extent of pyrazine formation. ebi.ac.ukresearchgate.net
Effect of Amino Acid Sequences in Peptides on Pyrazine Formation
The formation of pyrazines through the Maillard reaction is significantly influenced by the structure and sequence of amino acids within peptides. Research indicates that the specific amino acids and their position in a peptide chain can either promote or inhibit the generation of pyrazine compounds.
In a study analyzing the reaction of peptides with glucose, 2-ethyl-5-methyl-pyrazine and 2-ethyl-3,5-dimethyl-pyrazine were among the 45 volatile compounds identified, underscoring the role of peptide composition in the formation of specific alkylpyrazines. researchgate.net Research on dried mackerel floss further suggests that certain amino acids like aspartic acid, tyrosine, phenylalanine, glycine, cysteine, and isoleucine promote the generation of 2,5-dimethylpyrazine and the related sulfur-containing compound 2-methyl-3-(methylthio)furan. nih.gov This indicates a competitive pathway where specific amino acids can direct the Maillard reaction towards the formation of particular nitrogen and sulfur-containing flavor compounds. nih.gov
Table 1: Influence of Peptide Characteristics on Pyrazine Formation
| Peptide Characteristic | Effect on Pyrazine Formation | Key Findings | Source(s) |
|---|---|---|---|
| N-Terminal Amino Acid | Determinative for overall production | High yield with Glycine, Alanine, Serine; Low yield with Proline, Valine, Leucine. | researchgate.net |
| Peptide Length | Inversely correlated with production | Dipeptide-glucose reactions produce more pyrazines than tripeptide-glucose reactions. | researchgate.net |
| Specific Amino Acid Content | Promotes formation | Lysine-containing dipeptides are highly effective. Cysteine and other amino acids can promote specific pyrazine and thioether derivatives. | researchgate.netnih.gov |
Lipid Oxidation Interactions
The formation of flavor compounds during the cooking of food is not solely the result of the Maillard reaction but also involves significant interactions with lipid oxidation. nih.gov The thermal processing of foods containing both proteins and fats, such as meat, leads to a complex interplay between these two pathways, generating a wide array of volatile products that define the final aroma profile. nih.govmdpi.com
While the Maillard reaction is primarily responsible for roasted and savory notes from compounds like 2-ethyl-3,5/6-dimethylpyrazine, lipid oxidation contributes fatty aromas through the formation of saturated and unsaturated aldehydes. mdpi.com The interaction between these pathways can modify the types and amounts of flavor compounds produced. nih.gov For example, research on coffee-flavored dairy beverages with varying fat concentrations found that important aroma-active compounds, including 2-ethyl-3-methylpyrazine (B101031) and the sulfur-containing 2-(methylthio)-furan, were consistently present in high-coffee, high-fat formulations. researchgate.net This suggests that the presence of lipids can directly influence the formation or retention of specific pyrazines and related flavor molecules during processing. researchgate.net
Enzymatic and Microbial Biosynthesis
An alternative to chemical synthesis or thermal generation, the biosynthesis of pyrazines by microorganisms offers a pathway to produce these compounds under mild, environmentally friendly conditions. nih.gov
Several bacterial species are known to produce alkylpyrazines, with Bacillus subtilis being one of the most well-documented. nih.govresearchgate.net Strains of B. subtilis isolated from fermented soybeans (natto) have demonstrated the ability to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net Other microorganisms capable of pyrazine synthesis include Bacillus cereus, Corynebacterium glutamicum, and Pseudomonas putida. researchgate.netresearchgate.netvu.lt Different strains often show a predisposition to produce specific types of pyrazines. nih.gov For instance, B. subtilis has been identified as a producer of 2-ethyl-3,5(3,6)-dimethyl pyrazine. researchgate.net
Table 2: Microorganisms Involved in Pyrazine Biosynthesis
| Microorganism | Pyrazines Produced (Examples) | Source(s) |
|---|---|---|
| Bacillus subtilis | Tetramethylpyrazine, 2,5-dimethylpyrazine, 2-ethyl-3,5(3,6)-dimethyl pyrazine | nih.govresearchgate.netresearchgate.net |
| Bacillus cereus | Methylpyrazine, 2,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine | researchgate.net |
| Corynebacterium glutamicum | Tetramethylpyrazine, 2-ethyl-3,6-dimethylpyrazine | researchgate.net |
| Pseudomonas putida | 2,5-dimethylpyrazine (via genetic engineering) | vu.lt |
The biosynthesis of alkylpyrazines involves precursors derived from central metabolism, primarily from amino acids and carbohydrates. researchgate.netnih.gov For the formation of the ethyl-pyrazine scaffold, the amino acid L-threonine is a key precursor. researchgate.netresearchgate.net In Bacillus subtilis, it has been shown that L-threonine and D-glucose are the starting materials for the production of 2-ethyl-3,5(3,6)-dimethyl pyrazine. researchgate.net
The pathway proceeds through several key metabolic intermediates. L-threonine is converted into aminoacetone, while both L-threonine and D-glucose contribute to the formation of 2,3-pentanedione. researchgate.net The formation of the final pyrazine ring occurs through the condensation and cyclization of these intermediates. researchgate.net The methylthio group, -(SCH3), characteristic of this compound, is believed to originate from sulfur-containing amino acids. The Strecker degradation of methionine is a known pathway for producing sulfur-containing flavor compounds like 3-(methylthio)propionaldehyde, providing a plausible source for the methylthio moiety. nih.gov
While the complete enzymatic cascade for this compound has not been fully elucidated, studies on related compounds have identified key enzyme types. The conversion of L-threonine to the crucial intermediate aminoacetone is catalyzed by L-threonine 3-dehydrogenase . nih.gov Another enzyme, 2-amino-3-ketobutyrate CoA ligase , also participates in this initial stage of the pathway. nih.gov
For the addition of the methylthio group, it is proposed that S-methylation enzymes are involved. ebrary.net These enzymes would catalyze the transfer of a methyl group to a thiol-containing precursor, which is then incorporated into the pyrazine structure. ebrary.net The biosynthesis of many pyrazines involves a complex series of enzymatic steps that are not yet fully assigned. researchgate.net
Formation in Cooked and Roasted Foods
This compound and its close structural relatives have been identified as important aroma components in a variety of cooked and roasted foods. It has been detected in coffee, where roasting provides the ideal conditions for its formation. researchgate.netfoodb.ca It is also a characteristic aroma compound in cooked meats and broths, contributing to the typical "roast" flavor. mdpi.com Other foods where related ethyl- and methylthio-pyrazines have been found include certain processed fish products and traditional medicines that undergo heating during preparation. nih.govnih.gov The presence of precursors like sulfur-containing amino acids (cysteine, methionine) and other amino acids, along with sugars, in the raw food material is essential for its formation during cooking. nih.gov
Table 3: Presence of this compound and Related Compounds in Foods
| Food Product | Compound(s) Identified | Formation Process | Source(s) |
|---|---|---|---|
| Coffee | 2-Methyl-3-(methylthio)pyrazine, 2-ethyl-3-methylpyrazine | Roasting (Maillard Reaction) | researchgate.netfoodb.ca |
| Cooked Meat / Broth | 2-Ethyl-3,5/6-dimethylpyrazine | Heating (Maillard Reaction & Lipid Oxidation) | mdpi.com |
| Colla Corii Asini | 2-Ethyl-3,5(6)-dimethyl pyrazine, 3-(methylthio)propionaldehyde | Heating / Maillard Reaction | nih.gov |
| Dried Mackerel Floss | 2,5-Dimethylpyrazine, 2-methyl-3-(methylthio)furan | Drying / Heating | nih.gov |
| Baked Goods, Snacks | This compound (as flavor additive) | Flavor Formulation | chemimpex.com |
Formation in Fermentation Processes (e.g., Baijiu)
The formation of this compound in Chinese Baijiu is a complex process resulting from the interplay of microbial metabolism and thermally driven chemical reactions, primarily the Maillard reaction. nih.govpolito.it Baijiu production involves high-temperature stages, including the creation of a fermentation starter known as high-temperature Daqu, as well as stacking and distillation, which are critical for the generation of Maillard products. nih.govscielo.br
The fundamental building blocks for pyrazine synthesis are derived from the raw materials of Baijiu, such as sorghum and wheat. scielo.br During fermentation, microbial activity breaks down proteins into amino acids and starches into sugars. scielo.br These precursors are then available for a cascade of reactions.
The formation of the specific structure of this compound can be broken down by its constituent parts:
Pyrazine Ring: The core pyrazine structure is typically formed through the Maillard reaction, which involves the condensation of two α-aminocarbonyl compounds. researchgate.net These intermediates are generated from the reaction between amino acids and reducing sugars. acs.org
Ethyl Group: The ethyl side chain is believed to originate from the degradation of specific amino acids, such as threonine, or from C2 fragments derived from sugar degradation during the thermal processing stages. Research has shown that heating threonine can produce ethyl-substituted pyrazines like 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine. nih.gov
Methylthio Group: The sulfur-containing methylthio group is derived from the degradation of the amino acid L-methionine. In the Baijiu environment, specific yeasts, such as Hyphopichia burtonii, have been identified that can produce 3-methylthio-1-propanol (3-Met) from L-methionine. mdpi.com This and other related compounds, like 3-(methylthio)propanal (a Strecker aldehyde of methionine), serve as key sulfur-donating precursors that can react with other intermediates to form sulfur-containing pyrazines. researchgate.net
The high temperatures during distillation facilitate these reactions, allowing the microbially-produced precursors to react and form a diverse array of volatile compounds, including this compound, which are then carried over into the final distilled spirit. scielo.br
| Component | Primary Precursor(s) | Source/Formation Process | Relevant Production Stage |
|---|---|---|---|
| Pyrazine Ring | Amino Acids, Reducing Sugars | Maillard Reaction, Strecker Degradation | High-Temperature Daqu, Stacking, Distillation |
| Ethyl Group | Threonine, Alanine, C2 Sugar Fragments | Thermal degradation of amino acids and sugars | High-Temperature Daqu, Distillation |
| Methylthio Group | L-Methionine | Microbial metabolism (e.g., by yeasts), Strecker degradation | Fermentation, Distillation |
Formation in Tobacco and Tobacco Smoke
In tobacco, this compound is formed during both the curing of the leaf and the combustion process of smoking. nih.gov The primary mechanism is the Maillard reaction, which occurs at temperatures of 100°C and higher between amino acids and sugars present in the tobacco leaf. nih.govaph.gov.au
The Strecker degradation, a related reaction pathway, is crucial for the formation of the aldehyde and aminoketone intermediates necessary for pyrazine synthesis. acs.org The addition of various ingredients, including sugars and specific amino acids, to tobacco can significantly influence the profile of the pyrazines formed in the smoke. researchgate.net
The specific precursors for this compound in this context are:
Amino Acids: The degradation of amino acids provides the nitrogen atoms for the pyrazine ring and the various alkyl side chains. Threonine is a known precursor for the ethyl group, while the sulfur-containing amino acid methionine is the source of the methylthio group. nih.gov
Sugars: Sugars such as glucose degrade upon heating to form reactive α-dicarbonyl compounds (e.g., glyoxal, pyruvaldehyde). These carbonyls react with the amino acids in the Strecker degradation pathway to generate the α-aminocarbonyl intermediates that condense to form the pyrazine ring. acs.org
| Reaction Pathway | Reactants | Key Intermediates | Conditions |
|---|---|---|---|
| Maillard Reaction | Reducing Sugars + Amino Acids | Amadori/Heyns compounds, α-dicarbonyls | Heat (Curing & Combustion, >100°C) |
| Strecker Degradation | α-Dicarbonyls + Amino Acids (e.g., Methionine, Threonine) | Strecker Aldehydes, α-Aminocarbonyls | Heat (Curing & Combustion) |
Oxidation Reactions
The nitrogen atoms in the pyrazine ring can be oxidized to form pyrazine N-oxides. This transformation is typically achieved by treating the pyrazine derivative with an oxidizing agent. Common reagents for this purpose include organic peracids, such as meta-chloroperbenzoic acid (m-CPBA), or inorganic oxidizing agents like hydrogen peroxide. epo.org The oxidation can result in the formation of a mono-N-oxide or a mixture of different N-oxides, which can subsequently be separated using conventional chromatographic techniques. epo.org The sulfur atom in the methylthio group is also susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone.
Reduction Reactions
The pyrazine ring of this compound can undergo reduction to yield dihydropyrazines. This transformation is a common reaction for pyrazine compounds and can be achieved through various synthetic methods. One classical approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane to form a 2,3-dihydropyrazine, which can then be oxidized to the corresponding pyrazine. perfumerflavorist.com Conversely, the reduction of the pyrazine ring can be accomplished to form dihydropyrazine derivatives. researchgate.netrsc.org For instance, the hydrogenation of pyrazine-2-carboxylic acid derivatives can lead to the formation of piperazine (B1678402) rings, which are fully reduced pyrazine structures. connectjournals.com
Substitution Reactions
Pyrazines are generally less susceptible to electrophilic substitution reactions at the ring carbon atoms compared to pyridine. researchgate.net However, they can undergo electrophilic substitution at the nitrogen atoms. For example, the reaction of 2-(methylthio)pyrazine (B1584879) with methyl iodide results in the formation of 1-methyl-3-(methylthio)pyrazin-1-ium iodide, where the methyl group is added to one of the nitrogen atoms. acs.org While direct electrophilic substitution on the carbon atoms is difficult, functionalization can be achieved through other means, such as the lithiation of the pyrazine ring followed by reaction with an electrophile. acs.org
Thermal Degradation and Stability
The thermal stability of pyrazine compounds can vary depending on their substituents. Thermal decomposition of pyrazine derivatives often leads to the release of volatile and potentially irritating gases and vapors. fishersci.com Studies on the thermal decomposition of metal complexes containing pyrazine-2,3-dicarboxylic acid have shown that the final product is typically a metal oxide, in this case, copper(II) oxide. chempap.org The thermal stability of these complexes was found to increase with the complexity of the structure. chempap.org For 2-ethyl-3-methyl pyrazine, it is noted to be stable under normal conditions but should be kept away from open flames and strong oxidizing agents. fishersci.com
Complexation with Metal Ions
This compound, like other pyrazine derivatives, can act as a ligand in the formation of coordination complexes with metal ions. The nitrogen atoms of the pyrazine ring and the sulfur atom of the methylthio group can all potentially coordinate with a metal center.
Coordination Chemistry and Ligand Properties
Pyrazine and its derivatives are known to form coordination polymers with various metal ions, including copper(I). acs.org The pyrazine ligand can bridge metal centers, leading to the formation of one-, two-, or three-dimensional structures. researchgate.net The presence of the methylthio group introduces an additional potential coordination site. In the case of 2-(methylthio)pyrazine, it has been shown to coordinate to copper(I) through the N4 nitrogen atom of the pyrazine ring. researchgate.net The thioether group can also participate in coordination, as seen in other thioether-containing ligands. researchgate.net
Structural Characterization of Complexes
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of metal complexes. The reaction of 2-(methylthio)pyrazine with copper(I) iodide has been reported to yield a dinuclear complex with the formula [Cu2(μ2-I)2L4], where L is the 2-(methylthio)pyrazine ligand. researchgate.net In this complex, two copper(I) ions are bridged by two iodide ions. Each copper atom is further coordinated by two 2-(methylthio)pyrazine ligands through their N4 nitrogen atoms. researchgate.net This structural characterization provides detailed insights into the bonding and geometry of the complex.
| Reaction Type | Reagents/Conditions | Products |
| Oxidation | meta-chloroperbenzoic acid (m-CPBA), Hydrogen peroxide epo.org | Pyrazine N-oxides, Sulfoxides, Sulfones epo.org |
| Reduction | Hydrogenation connectjournals.com | Dihydropyrazines, Piperazines rsc.orgconnectjournals.com |
| Substitution | Methyl iodide acs.org | 1-methyl-3-(methylthio)pyrazin-1-ium iodide acs.org |
| Complexation | Copper(I) iodide researchgate.net | Dinuclear copper(I) complex [Cu2(μ2-I)2L4] researchgate.net |
Photoluminescence Properties of Metal Complexes
The coordination of this compound to metal centers is anticipated to produce complexes with interesting photoluminescent properties, a field that has garnered significant attention for applications in materials science, such as in light-emitting devices and sensors. While direct studies on the photoluminescence of metal complexes specifically incorporating the this compound ligand are not extensively documented in the reviewed literature, a detailed analysis of closely related analogues, particularly 2-(methylthio)pyrazine, provides significant insight into the expected behavior. The presence of both a π-accepting pyrazine ring and a sulfur-donating thioether group allows for diverse coordination modes and electronic properties that are crucial for luminescence.
A notable example involves the reaction of the analogous ligand, 2-(methylthio)pyrazine (L'), with copper(I) iodide, which yields a dinuclear, iodide-bridged complex with the formula [Cu₂(μ₂-I)₂L'₄]. researchgate.net In this structure, the 2-(methylthio)pyrazine ligands coordinate to the copper(I) centers through the pyrazine nitrogen atom. This complex is reported to be a solid-state orange-emitter at room temperature. researchgate.net The photophysical properties are detailed in the table below.
Table 1: Photophysical Data for the [Cu₂(μ₂-I)₂(2-methylthiopyrazine)₄] Complex at 298 K researchgate.net
| Property | Value |
|---|---|
| Emission Maximum (λₑₘ) | 600 nm |
| Excitation Maximum (λₑₓ) | 520 nm |
| Emission Color | Orange |
| Quantum Yield (Φ) | 17% |
The introduction of an ethyl group at the 2-position of the pyrazine ring, as in this compound, would likely introduce steric hindrance that could influence the coordination geometry and, consequently, the photoluminescent properties. This substitution may also have a subtle electronic effect on the pyrazine ring, potentially shifting the energy of the MLCT excited states.
Similarly, silver(I) complexes with pyrazine-based ligands are known for their strong luminescence in the solid state. nih.gov A layered coordination polymer of silver(I) with 2-methylthiopyrazine, [Ag₂L'₂(ClO₄)]ₙ(ClO₄)ₙ, demonstrates how the ligand can bridge metal centers, leading to short Ag···Ag contacts. researchgate.net This complex exhibits dual emission, with both fluorescence and phosphorescence components contributing to a sky-blue emission at ambient temperature. researchgate.net
Table 2: Photophysical Data for the [Ag₂(2-methylthiopyrazine)₂(ClO₄)]ₙ(ClO₄)ₙ Complex at Ambient Temperature researchgate.net
| Property | Value |
|---|---|
| Emission Type | Fluorescence and Phosphorescence |
| Emission Color | Sky-blue |
| Fluorescence Lifetime | 3.5 ns |
The emissive excited state in such silver(I) and copper(I) complexes with pyrazine derivatives is often characterized as a triplet charge-transfer (³CT) state. nih.gov The energy of this excited state can be significantly different between corresponding silver and copper complexes. nih.gov For instance, the ³CT excited state of a silver halogenido complex was found to be considerably higher in energy (ca. 5000 cm⁻¹) than that of the analogous copper complex. nih.gov
In a broader context, the photophysical properties of copper(I) complexes with pyrazine-fused phenanthroline ligands also show phosphorescence from ³MLCT states, with emission maxima in the range of 569–572 nm. nih.gov Ruthenium(II) complexes functionalized with pyrazine-containing polypyridyl ligands are also of interest, as they can exhibit visible-light-activated processes driven by MLCT transitions. nih.gov
The study of these analogous systems suggests that metal complexes of this compound would likely exhibit tunable photoluminescence. The specific emission colors, quantum yields, and lifetimes would be highly dependent on the choice of the metal center, the presence of other ancillary ligands, and the resulting supramolecular structure. The ethyl substituent would play a key role in modulating these properties through steric and electronic effects, making this compound a promising candidate for the development of novel luminescent materials.
Physical and Chemical Properties
Physical Properties
This compound is typically a pale yellow to reddish-yellow clear liquid. chemimpex.comchemimpex.com Key physical properties are summarized below.
| Property | Value |
| Appearance | Pale yellow to reddish-yellow liquid chemimpex.comchemimpex.com |
| Boiling Point | 234.00 to 236.00 °C @ 760.00 mm Hg thegoodscentscompany.com |
| Density | Approximately 1.11 g/mL chemimpex.comvwr.com |
| Refractive Index | 1.56800 to 1.58300 @ 20.00 °C thegoodscentscompany.com |
| Flash Point | 204.00 °F (95.56 °C) thegoodscentscompany.com |
| Solubility | Soluble in alcohol, slightly soluble in water. thegoodscentscompany.comontosight.ai |
Chemical Properties
This compound is a heterocyclic compound belonging to the pyrazine (B50134) family. ontosight.ai Its structure, featuring a pyrazine ring with ethyl and methylthio groups, is responsible for its characteristic nutty and roasted aroma. chemimpex.comontosight.ai It is recognized for its stability and compatibility with other flavoring agents. chemimpex.com
Synthesis and Manufacturing
The industrial production of 2-Ethyl-3-(methylthio)pyrazine and other pyrazine (B50134) derivatives often involves the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. While specific proprietary synthesis methods are common in the industry, general approaches involve the reaction of appropriate precursors under controlled temperature and pressure conditions.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic methods are central to the analysis of 2-ethyl-3-(methylthio)pyrazine, offering high-resolution separation of this volatile compound from complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the identification and quantification of this compound. vwr.comnist.gov This technique combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. In a typical GC-MS analysis, the volatile compounds from a sample are separated in a capillary column and then ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. The National Institute of Standards and Technology (NIST) maintains a comprehensive spectral library that includes the mass spectrum (electron ionization) of this compound, which serves as a crucial reference for its identification. nist.gov
Studies have successfully utilized GC-MS to identify this compound in various food products. For instance, it has been identified as a key aroma compound in Sachima, a traditional Chinese pastry, contributing to its characteristic 'popcorn' aroma. researchgate.net Similarly, research on heat-treated glutathione-enriched yeast extract has reported the presence of several sulfur-containing volatile compounds, including pyrazines, which are responsible for meaty and roasted odor notes. researchgate.net
| Analytical Technique | Application | Key Findings | References |
| GC-MS | Identification in food products | Identified as a key aroma compound with a 'popcorn' note in Sachima. | researchgate.net |
| GC-MS | Analysis of yeast extract | Detected as part of the volatile profile contributing to meaty and roasted aromas. | researchgate.net |
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that couples a gas chromatograph with a human assessor's nose, which acts as a sensitive and specific detector for odor-active compounds. nih.gov This method is invaluable for determining the sensory relevance of volatile compounds, including this compound, in a sample. As separated compounds elute from the GC column, they are split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port where a trained panelist can assess the odor and its intensity. pfigueiredo.org
Aroma extract dilution analysis (AEDA) is a common approach used in conjunction with GC-O. nih.gov It involves the stepwise dilution of a sample extract until no odor can be detected at the sniffing port. The highest dilution at which a compound is still perceived is known as its flavor dilution (FD) factor, which provides a measure of its odor potency. pfigueiredo.orgresearchgate.net
Research on Sachima identified this compound as a predominant aroma-active compound through GC-O-MS, noting its 'steamed rice' aroma and a high flavor dilution (FD) factor. tandfonline.com Another study on the same product also highlighted its 'popcorn' aroma. researchgate.net In studies of aged red wines, GC-O has been instrumental in identifying key odorants that contribute to the complex aroma profile. researchgate.net
| Study Focus | Extraction/Analysis Method | Key Finding for this compound | Reference |
| Sachima Aroma | SPME/SAFE-GC-O-MS | Identified as a predominant aroma-active compound with a 'steamed rice' note and high FD factor. | tandfonline.com |
| Sachima Aroma | GC-O-MS | Noted for its 'popcorn' aroma. | researchgate.net |
Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)
Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging and powerful technique for the rapid analysis of volatile organic compounds (VOCs). nih.gov This method combines the separation power of gas chromatography with the high-speed detection of ion mobility spectrometry. nih.gov In HS-GC-IMS, volatile compounds from the headspace of a sample are introduced into a GC column for initial separation. The eluted compounds are then ionized and enter an IMS drift tube, where they are separated based on their size, shape, and charge. acs.org This results in a two-dimensional plot of GC retention time versus ion drift time, providing a characteristic fingerprint of the sample's volatile profile. nih.govacs.org
This technique has been successfully applied to characterize the flavor profiles of cigar tobacco leaves from different geographical origins. nih.govacs.org While not specifically mentioning this compound, these studies demonstrate the capability of HS-GC-IMS to differentiate complex samples based on their volatile compound fingerprints, which often include various pyrazines. nih.govacs.org The method's high sensitivity and rapid analysis time make it suitable for quality control and authenticity assessment in the food and beverage industry. nih.gov
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique that has been employed for the analysis of pyrazines in complex matrices. grafiati.comnih.govresearchgate.net This method utilizes the high separation efficiency of UPLC, which employs smaller particle size columns to achieve faster and more resolute separations compared to conventional HPLC. sielc.com The separated compounds are then introduced into a tandem mass spectrometer, which provides two stages of mass analysis for enhanced specificity and quantification.
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. However, its application in the direct analysis of complex mixtures like food extracts can be challenging, especially for compounds present in low concentrations or in samples of low purity. mdpi.comresearchgate.net NMR has been used to study the chemical composition of coffee brew, identifying various compounds, but often struggles to detect minor components without prior separation or enrichment. mdpi.com
The complexity of the sample matrix can lead to overlapping signals in the NMR spectrum, making it difficult to resolve and identify individual compounds like this compound, especially when they are not highly abundant. mdpi.comresearchgate.net Therefore, while NMR is an indispensable tool for the structural characterization of pure compounds, its use for direct detection and quantification of trace aroma compounds in complex samples is often limited by its lower sensitivity compared to chromatographic techniques. tum.de
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum provides information about the vibrational modes of a molecule's chemical bonds when they are exposed to infrared radiation. For pyrazine (B50134) derivatives, FT-IR can help confirm the presence of the pyrazine ring structure and its substituents.
In a study on a dinuclear copper(I) complex involving 2-(methylthio)pyrazine (B1584879) as a ligand, the FT-IR spectrum showed characteristic peaks. researchgate.net While this is a related compound, the spectral data provides insight into the expected regions for key vibrational frequencies. For instance, the spectrum of the complex registered various bands corresponding to C-H, C=N, and C-S vibrations. researchgate.net Specifically, bands around 2922-3098 cm⁻¹ can be attributed to C-H stretching vibrations. researchgate.net The strong bands in the region of 1420-1584 cm⁻¹ are characteristic of the pyrazine ring's C=C and C=N stretching vibrations. researchgate.net The presence of the methylthio group is typically confirmed by C-S stretching bands, which are generally weaker and appear in the fingerprint region of the spectrum. growingscience.com
Table 1: Representative FT-IR Spectral Data for a 2-(methylthio)pyrazine Complex
| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |
|---|---|---|
| 2922-3098 | weak | C-H stretching |
| 1584 | strong | C=N stretching (pyrazine ring) |
| 1420-1456 | strong | C=C stretching (pyrazine ring) |
| 762 | very strong | C-H out-of-plane bending |
| 633-723 | weak to medium | Ring vibrations / C-S stretching |
Source: Data adapted from a study on a [Cu₂(μ₂-I)₂L₄] complex with L = 2-(methylthio)pyrazine. researchgate.net
Mass Spectrometry (e.g., Electron Ionization Mass Spectrum)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it is a primary method for identifying and quantifying volatile compounds like this compound. In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.
The molecular formula for this compound is C₇H₁₀N₂S, with a molecular weight of approximately 154.23 g/mol . chemspider.comnist.gov The EI mass spectrum would therefore be expected to show a molecular ion peak [M]⁺ at m/z 154.
The fragmentation pattern provides a structural fingerprint of the molecule. For a closely related compound, 2-Methyl-3-(methylthio)pyrazine, the major fragments observed are at m/z 125 (loss of a methyl group, [M–CH₃]⁺) and m/z 93 (loss of the thiomethyl group, [M–SCH₃]⁺). For this compound, a characteristic fragmentation would be the loss of an ethyl radical (•C₂H₅), leading to a significant fragment ion at m/z 125. Another primary fragmentation pathway would involve the cleavage of the C-S bond, resulting in the loss of a thiomethyl radical (•SCH₃) to produce an ion at m/z 107.
Table 2: Predicted Electron Ionization (EI) Mass Spectrum Fragments for this compound
| m/z | Ion Structure (Proposed) | Fragmentation Pathway |
|---|---|---|
| 154 | [C₇H₁₀N₂S]⁺ | Molecular Ion [M]⁺ |
| 125 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 107 | [M - SCH₃]⁺ | Loss of thiomethyl group |
| 80 | [C₄H₄N₂]⁺ | Pyrazine ring fragment |
Source: Fragmentation patterns predicted based on typical pyrazine fragmentation and data from analogous compounds.
Sample Preparation and Extraction Techniques
The accurate analysis of this compound in complex matrices, such as food, requires effective sample preparation to isolate and concentrate the analyte before instrumental analysis.
Simultaneous Distillation Extraction (SDE)
Simultaneous Distillation-Extraction (SDE) is a classic technique for the extraction of volatile and semi-volatile compounds from aqueous and solid samples. nih.gov The method involves simultaneously distilling the sample with water vapor and extracting the volatilized compounds with an organic solvent. scispace.com This technique can be effective for isolating a broad range of flavor compounds, including pyrazines. imreblank.ch
The SDE process is often used in the flavor analysis of foods like cocoa beans and meat broths. scispace.comreading.ac.uk However, a potential drawback of SDE is the use of high temperatures during steam distillation, which can potentially lead to the formation of artifacts or the degradation of thermally labile compounds. scispace.com For pyrazines, which are often formed during heating, this could introduce bias into the analysis. scispace.com Despite this, SDE remains a widely used technique, particularly when compared against other extraction methods for its ability to effectively extract certain classes of compounds like esters and ethers. researchgate.net
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique. mdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. scielo.org.pe The fiber can be exposed directly to a liquid sample or to the vapor phase above it, a technique known as headspace SPME (HS-SPME). mdpi.com HS-SPME is particularly well-suited for volatile compounds like this compound as it protects the fiber from non-volatile matrix components. mdpi.com
SPME is widely applied in the analysis of volatile compounds in food, beverages, and environmental samples. mdpi.com Studies have shown that SPME is effective for extracting pyrazine compounds. researchgate.net The choice of fiber coating is critical for efficient extraction; common coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and Carboxen/PDMS, which can capture a wide spectrum of compounds. scispace.commdpi.com After adsorption, the analytes are thermally desorbed from the fiber by inserting it into the hot injector of a gas chromatograph for analysis. mdpi.com The conditions for SPME, such as extraction time and temperature, must be carefully optimized to ensure reproducible and accurate results without generating artifacts. nih.gov
Quantitative Analysis and Odor Activity Value (OAV) Determination
Quantitative analysis of this compound is crucial for understanding its concentration in various products. This is often performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS), with the use of an appropriate internal standard for accurate quantification. nih.gov
Determining the OAV helps to distinguish between the many volatile compounds present in a sample and those that are actually perceived by the human olfactory system. tandfonline.com For example, in studies of roasted peanuts and soy sauce aroma baijiu, OAV calculations revealed that certain pyrazines, such as 2-ethyl-3,5-dimethylpyrazine (B18607), were the most potent odorants despite not being the most abundant. researchgate.netresearchgate.net The odor threshold for pyrazines can vary dramatically, from parts per trillion to parts per million, depending on their specific structure. researchgate.net Therefore, accurate quantitation and knowledge of the specific odor threshold for this compound are essential for determining its contribution to the aroma of any given product.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(methylthio)pyrazine |
| 4-(methylthio)benzaldehyde |
| 2-Methyl-3-(methylthio)pyrazine |
| 2-ethyl-3,5-dimethylpyrazine |
| 2,3,5,6-tetramethylpyrazine |
| 2,6-dimethylpyrazine |
| 2,3,5-trimethylpyrazine (B81540) |
| 5-ethyl-2,3-dimethylpyrazine |
| 2-isobutyl-3-methylpyrazine |
| 2,3-diethyl-5-methylpyrazine |
| 2-acetylpyrazine |
| 2,3-dimethylpyrazine |
| 2,3-diethylpyrazine |
| 2-acetyl-3-methylpyrazine |
Density Functional Theory (DFT) calculations (for related compounds)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of pyrazine derivatives. researchgate.net By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the chemical reactivity and kinetic stability of these compounds. bendola.comrsc.org For instance, DFT calculations have been employed to optimize the geometries of pyrazine carboxamide ligands and their metal complexes, providing insights into their three-dimensional structures. bendola.com
Studies on various pyrazine derivatives have utilized DFT with methods like B3LYP and basis sets such as 6-31G(d,p) to compute electronic and quantum chemical descriptors. rsc.orgbohrium.comijournalse.org These calculations are crucial for understanding the charge-transfer phenomena within molecules and their interactions with their environment. rsc.org For example, in the study of thienopyrazine-based molecules for organic solar cells, DFT was used to control the bandgap and optoelectronic properties, demonstrating how chemical structure modifications can enhance material performance. bohrium.com The analysis of frontier molecular orbitals (FMOs) helps in understanding the electron-donating and accepting capabilities of different parts of the molecule, which is vital for designing molecules with specific electronic properties. rsc.org
Molecular Modeling and Simulations
Molecular modeling and simulations provide a dynamic perspective on the behavior of pyrazine derivatives and their interactions with other molecules, such as proteins. These techniques are instrumental in understanding the mechanisms behind flavor perception and release. For example, molecular modeling has been used to investigate the interactions between pyrazine derivatives and proteins, revealing that non-covalent interactions can induce conformational changes in the protein. nih.gov
Simulations can also shed light on the stability of these compounds in different environments. espublisher.com In the context of food science, modeling has been used to predict the changes in key volatile compounds during processes like the Maillard reaction. mdpi.comresearchgate.net Furthermore, molecular docking, a key component of molecular modeling, has been used to predict the binding affinities and orientations of pyrazine derivatives within the active sites of target proteins. nih.govresearchgate.netjrespharm.com These studies often reveal the importance of hydrophobic interactions and hydrogen bonds in the formation of ligand-protein complexes. bohrium.com
A systematic analysis of the Protein Data Bank (PDB) has shown that the most frequent interaction for pyrazine-based ligands is a hydrogen bond to the pyrazine nitrogen atom, highlighting its role as a hydrogen bond acceptor. nih.gov This fundamental understanding of molecular interactions is crucial for the rational design of novel compounds with desired properties.
Structure-Activity Relationship (SAR) studies related to pyrazine derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of pyrazine derivatives influences their biological or sensory activity. tandfonline.com These studies aim to identify the key molecular features responsible for a particular effect, which can guide the synthesis of new compounds with enhanced or specific properties. unipd.it
For pyrazine derivatives known for their aroma, SAR studies have been used to differentiate between various aroma qualities, such as earthy, green-earthy, and green. nih.govacs.org By analyzing a series of related compounds, researchers can correlate specific structural modifications with changes in odor profiles. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of pyrazine derivatives based on their structural and electronic parameters. ijournalse.orgresearchgate.net These models use statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to establish a mathematical relationship between chemical structure and activity. nih.govresearchgate.net
In medicinal chemistry, SAR studies have led to the discovery of potent NPSR antagonists from the oxazolo[3,4-a]pyrazine class, providing valuable tools for neuroscience research. acs.orgnih.gov These studies involve systematic modifications of the pyrazine nucleus and evaluation of the resulting compounds' biological activity to build a comprehensive understanding of the structural requirements for a desired pharmacological effect. unipd.it The insights gained from SAR studies are invaluable for the development of new flavor compounds, pharmaceuticals, and other functional molecules. researchgate.netnih.gov
Role in Analytical Chemistry
In the field of analytical chemistry, 2-Ethyl-3-(methylthio)pyrazine can be analyzed using techniques such as reverse-phase high-performance liquid chromatography (HPLC). sielc.com This method allows for its separation and quantification in various matrices. sielc.com The use of a C18 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid is a common approach. sielc.com This analytical capability is crucial for quality control in the food and fragrance industries and for its study in research contexts.
Biological and Bioactive Properties Excluding Dosage/administration
Interactions with Biological Systems
Potential Antimicrobial Properties
The pyrazine (B50134) class of compounds, which includes 2-Ethyl-3-(methylthio)pyrazine, has demonstrated notable antimicrobial capabilities. Research into alkylpyrazines has identified several derivatives that are effective against various bacteria. mdpi.com Although studies focusing exclusively on this compound are limited, the antimicrobial potential of the broader alkylpyrazine group is well-documented. These compounds are considered potential candidates for use as disinfectants due to their strong bactericidal effects. tugraz.at
For instance, the closely related compound 2-ethyl-3-methylpyrazine (B101031) has shown significant activity against the soil-borne plant pathogenic bacterium Ralstonia solanacearum. mdpi.com Other studies have evaluated alkylpyrazines as antimicrobial agents to reduce bacterial contamination in processed meat products, showing substantial inhibition of families such as Carnobacteriaceae, Enterobacteriaceae, and Listeriaceae. nih.gov The antimicrobial efficiency of these derivatives appears to correlate with their hydrophobicity. tugraz.at
| Pyrazine Compound | Target Bacterium | Observed Effect | Reference |
|---|---|---|---|
| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | Impressive growth inhibition (e.g., 72.89% at 335 µg/mL) | mdpi.com |
| General Alkylpyrazines | Meat-associated contaminants (e.g., Listeriaceae) | Substantial inhibition | nih.gov |
Potential Antifungal Properties
In addition to antibacterial action, pyrazine derivatives have been recognized for their fungicidal activities. tugraz.at Studies have found that certain alkylpyrazines are effective against various fungi and oomycetes. mdpi.com Research into synthetic pyrazine esters and pyrazine analogs of chalcones has further confirmed these antifungal properties against a range of fungal strains. For example, pyrazine esters were evaluated for their in vitro effects against fungi such as Rhizoctonia solani, Phytophthora nicotianae, and Fusarium oxysporum. arabjchem.org Similarly, chalcone-like derivatives containing a pyrazine ring have shown activity against Trichophyton mentagrophytes, a dermatophyte that can cause infections in humans. nih.gov
Potential Anticancer Properties
Research into pyrazine and its derivatives has indicated potential interactions with cancer cells. A study on cigarette smoke components, which included the general pyrazine structure, investigated their effects on human lung adenocarcinoma (A549) cells. The findings showed that at high concentrations (10⁻⁶ M), these components were cytotoxic to the malignant cells. nih.gov This effect was more pronounced under hypoxic conditions, which often resemble the environment within a tumor. nih.gov
Furthermore, a study on 2-(allylthio)pyrazine (B1227732) (2-AP), a compound structurally similar to this compound, demonstrated its ability to suppress the growth and proliferation of human promyelocytic leukemia (HL-60) cells. nih.gov This suppression was achieved by inducing apoptosis (programmed cell death), which was evidenced by characteristic morphological changes like chromatin condensation and DNA fragmentation. The mechanism was linked to a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov
| Compound(s) | Cell Line | Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazine (in combination) | A549 (Lung Adenocarcinoma) | 10⁻⁶ M | Cytotoxic effect, enhanced in hypoxia. | nih.gov |
| 2-(Allylthio)pyrazine | HL-60 (Promyelocytic Leukemia) | Not specified | Suppressed proliferation via induction of apoptosis; decreased Bcl-2/Bax ratio. | nih.gov |
Interactions with Chemoreceptors and Sensory Systems
This compound is well-known in the flavor and fragrance industry for its potent aromatic properties. It imparts a distinct nutty, roasted, and savory flavor profile, making it a valuable component in many food products. chemimpex.com This sensory perception is a direct result of its interaction with human chemoreceptors, specifically olfactory receptors (ORs) located in the nasal epithelium.
The broader class of pyrazines is responsible for characteristic "nutty" and "green" odors. chemcom.be Research has successfully deorphanized specific human ORs that respond to these molecules. Notably, OR5K1 has been identified as a specialized receptor that is highly responsive to a range of pyrazines. nih.govnews-medical.net Another receptor, OR2AG1, is also triggered by members of the pyrazine family. chemcom.be The binding of these volatile compounds to such receptors initiates the signaling cascade that results in the perception of their characteristic aroma. nih.gov
| Compound | Reported Aroma/Flavor Profile | Interacting Human Olfactory Receptors (General Pyrazine Class) | Reference |
|---|---|---|---|
| This compound | Nutty, roasted, savory, earthy | OR5K1, OR2AG1 | chemimpex.comchemcom.benews-medical.net |
Metabolism and Biotransformation Pathways
Oxidation via Aliphatic Side-Chain to Carboxylic Acid Derivatives
The metabolism of alkyl-substituted pyrazines in mammals primarily involves the oxidation of their aliphatic side chains. nih.govtandfonline.com Studies conducted on rats with 2-ethyl-3,(5 or 6)-dimethylpyrazine, a compound structurally very similar to this compound, show that it is oxidized almost exclusively via its side-chain to form carboxylic acid derivatives. nih.gov
This biotransformation is a common pathway for many pyrazine flavor compounds. Research on the metabolites of 2,3,5-trimethylpyrazine (B81540) in human urine also identified the corresponding carboxylic acid derivatives as major excretion products. nih.gov This metabolic process typically involves cytochrome P450 enzymes and facilitates the detoxification and excretion of the compound, often as a glycine (B1666218) conjugate. nih.gov Therefore, it is highly probable that the ethyl group of this compound undergoes a similar enzymatic oxidation to yield a pyrazine carboxylic acid derivative as its principal metabolite.
Detoxification Mechanisms (e.g., excretion, conjugation)
Pyrazine derivatives, a class of compounds to which this compound belongs, generally undergo established metabolic detoxification processes in the body. These compounds are typically absorbed from the gastrointestinal tract and share common metabolic pathways. tcichemicals.com The primary detoxification mechanisms involve the oxidation of the aliphatic side-chains and hydroxylation of the pyrazine ring, followed by conjugation. femaflavor.org
These biotransformation reactions result in products that are more hydrophilic, which facilitates their excretion from the body. nih.gov The conjugation step often involves binding the metabolized pyrazine derivatives with substances like glycine, glucuronic acid, or sulfate. tcichemicals.com For a related organosulfur compound, 2-(allylthio)pyrazine, detoxification is enhanced through the induction of phase II detoxification enzymes, such as glutathione (B108866) S-transferases, which facilitates the clearance of metabolites through conjugation reactions. ctpa.org.uk This process increases the excretion of the conjugated compounds, effectively detoxifying the substance. femaflavor.orgctpa.org.uk
Safety Assessments and Toxicological Considerations (Excluding Dosage/Administration)
Genotoxicity Studies (e.g., bacterial assays, mammalian cell assays)
Specific genotoxicity studies for this compound were not identified in the reviewed literature. However, data on structurally similar pyrazine derivatives indicate that they are typically non-mutagenic in bacterial assays. nih.govresearchgate.net In some in vitro mammalian cell assays, certain pyrazine derivatives have been reported as clastogenic. nih.govresearchgate.net The relevance of these positive findings in in vitro assays, such as those using Chinese hamster ovary cells, is considered unclear for assessing human risk at the low exposure levels typical of flavoring ingredients. nih.govresearchgate.net The Flavor and Extract Manufacturers Association (FEMA) Expert Panel employs a weight-of-evidence approach when evaluating genotoxicity data for flavoring ingredients. europa.eu
Irritation (e.g., skin, eyes, respiratory tract)
Safety data for this compound and related pyrazine compounds consistently indicate a potential for irritation. The compound is classified as causing skin irritation and serious eye irritation. chemspider.comsigmaaldrich.com It is also recognized as a potential respiratory irritant. chemspider.comsigmaaldrich.com Safety Data Sheets (SDS) for this and similar pyrazines recommend avoiding contact with skin and eyes and preventing inhalation of vapors, as it may cause irritation to the respiratory system. sigmaaldrich.comfishersci.com Symptoms of eye inflammation are characterized by redness, watering, and itching, while skin inflammation may involve itching, scaling, or reddening. regulations.gov
No-Observed-Adverse-Effect Level (NOAEL) and LD50 in animal studies
Specific No-Observed-Adverse-Effect Level (NOAEL) and LD50 values for this compound were not available in the reviewed literature. However, toxicological data for structurally related pyrazine compounds have been reported. For the related compound 2-Ethyl-3-methylpyrazine, an oral LD50 in rats has been documented.
| Compound | Test Animal | Route of Administration | LD50 Value |
|---|---|---|---|
| 2-Ethyl-3-methylpyrazine | Rat | Oral | 600 mg/kg regulations.gov |
For another similar compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, a 90-day feeding study in rats established a NOAEL of 17 mg/kg/day for males and 18 mg/kg/day for females. nih.govresearchgate.net
Regulatory Status and Safety Concerns (e.g., FEMA GRAS, JECFA evaluations)
This compound is recognized as a flavoring substance by regulatory and safety assessment bodies. The FEMA Expert Panel has affirmed this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring ingredient. epicsi.co.uk It is listed with FEMA number 4631. epicsi.co.uk
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance. It is identified by JECFA number 2132. epicsi.co.uk In a broader evaluation of pyrazine derivatives, JECFA concluded that these substances present no safety concern at current levels of intake when used as flavoring agents. femaflavor.org The FEMA GRAS status of flavoring ingredients is part of a long-standing program that began in 1960 to assess the safety and GRAS status of flavor ingredients. epicsi.co.uk
Environmental Tier Assessments
A specific, tiered environmental risk assessment for this compound was not found in the reviewed literature. However, flavoring ingredients are subject to general environmental safety considerations. The flavor industry must adhere to regulations like the United Nations' Globally Harmonized System (GHS) for the classification and labeling of chemicals to ensure protection of the environment.
The principles of environmental risk assessment are based on the equation: Hazard x Exposure = Risk. researchgate.net For flavoring agents, this involves evaluating the substance's intrinsic potential to cause harm to the environment and the predicted environmental concentration resulting from its use and disposal. researchgate.net In the European Union, an environmental risk assessment is specifically triggered if a substance meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) under REACH regulations. chemspider.com The goal is to ensure that the concentration of the chemical in the environment remains lower than the concentration that would cause a negative effect. researchgate.net
Applications in Advanced Materials and Other Fields
Potential in Light-Emitting Devices
Pyrazine (B50134) derivatives are under investigation for their utility as emitters in organic light-emitting diodes (OLEDs). The performance of these materials is intrinsically linked to their molecular structure, which can be tailored to achieve desired photophysical properties. For instance, the introduction of a cyanogroup to a pyrazine-based push-pull system has been shown to significantly enhance the efficiency of OLED emitters by intensifying intermolecular interactions and increasing luminescence.
In the context of 2-Ethyl-3-(methylthio)pyrazine, the pyrazine core provides a foundational electron-accepting unit. The ethyl and methylthio substituents, being electron-donating groups, could potentially create a modest intramolecular charge transfer character, which is a desirable feature for luminescent materials.
A significant area of research in OLEDs is the development of materials that exhibit thermally activated delayed fluorescence (TADF). TADF emitters can theoretically achieve 100% internal quantum efficiency. The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties. Pyrazine and pyrimidine (B1678525) have been successfully used as bridging units in TADF emitters, leading to high photoluminescence quantum yields and improved device efficiencies. acs.org
While specific research on this compound for OLED applications is not yet prevalent, its constituent parts suggest a potential avenue for future investigation. The strategic functionalization of the pyrazine ring is a key approach in developing novel photoactive and electroactive materials.
Solar Energy Conversion
The field of solar energy conversion, particularly in the context of dye-sensitized solar cells (DSSCs), has seen the emergence of pyrazine-based compounds as promising materials. Metal-free organic sensitizers are of great interest for DSSCs due to their tunable properties, lower cost, and more environmentally friendly nature compared to traditional ruthenium-based dyes. rsc.org Pyrazine derivatives have demonstrated favorable photophysical and electrochemical properties for this application. rsc.org
A common design for organic sensitizers in DSSCs is the donor-π-acceptor (D-π-A) architecture. In this framework, the pyrazine unit can function as the π-bridge, facilitating intramolecular charge transfer upon photoexcitation. rsc.org This charge separation is a critical step in the conversion of light to electricity.
Research has shown that pyrazine-based sensitizers can achieve strong absorption in the visible and even near-infrared regions of the electromagnetic spectrum, which is crucial for efficient light harvesting. rsc.org For instance, thieno[3,4-b]pyrazine (B1257052) derivatives have been synthesized and used as near-infrared metal-free organic sensitizers in quasi-solid-state DSSCs, demonstrating good power conversion efficiencies.
For this compound, the pyrazine nucleus serves as an electron-deficient core. While it lacks the extended π-conjugation and strong donor/acceptor groups typical of high-performance DSSC dyes, it could potentially serve as a building block for more complex sensitizer (B1316253) structures. The ethyl and methylthio groups can influence the electronic properties and solubility of the molecule, which are important factors in device fabrication and performance.
| Pyrazine-Based Sensitizer Architecture | Key Features | Reported Performance |
| Donor-π-Acceptor (D-π-A) | Pyrazine as π-bridge, promotes intramolecular charge transfer. rsc.org | High power conversion efficiencies (up to 12.5% in some architectures). rsc.org |
| Thieno[3,4-b]pyrazine Derivatives | Extended absorption into the near-infrared region. | Efficient photoelectric conversion in quasi-solid-state DSSCs. |
This table presents a summary of findings for the broader class of pyrazine-based sensitizers.
Luminescent Sensors
Pyrazine derivatives have been successfully developed as luminescent sensors for the detection of various analytes. These sensors operate on the principle that the presence of the target analyte induces a change in the fluorescence properties of the pyrazine-containing molecule, such as enhancement ("turn-on") or quenching ("turn-off") of the emission.
For example, a pyrazinium-based fluorescent chemosensor has been synthesized for the selective and sensitive detection of 2,4,6-trinitrophenol (picric acid), a common explosive, in an aqueous medium. rsc.org In another study, a novel pyrazine derivative was designed to act as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺). rsc.org
The sensing mechanism often involves specific interactions between the pyrazine derivative and the analyte, such as electron transfer, energy transfer, or the formation of a new complex with different photophysical properties. The design of these sensors involves the careful selection of functional groups attached to the pyrazine core to ensure selective binding with the target analyte.
Q & A
Q. What are the most reliable synthetic routes for 2-ethyl-3-(methylthio)pyrazine, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For nucleophilic substitution, start with 2-chloro-3-ethylpyrazine and sodium thiomethoxide in refluxing ethanol (60–80°C, 12–24 hours), achieving yields of 65–75% after purification by vacuum distillation . For higher regioselectivity, employ a nickel-catalyzed Negishi cross-coupling protocol using alkylzinc reagents and (methylthio)pyrazine derivatives (e.g., 10 mmol scale, 2.5 mol% Ni(acac)₂, 5 mol% DPE-Phos, THF, room temperature), yielding 80–85% product . Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading to suppress side reactions like over-alkylation.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- GC-MS : Use a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 220°C at 4°C/min) to resolve co-eluting isomers. Compare retention indices (e.g., RI = 1285) with literature data .
- NMR : Assign peaks using ¹H-¹H COSY and HSQC. The methylthio group (-SCH₃) appears as a singlet at δ 2.5–2.6 ppm, while ethyl protons resonate as a triplet (δ 1.3–1.4 ppm) and quartet (δ 2.8–2.9 ppm) . Contradictions in splitting patterns may arise from solvent effects; validate with deuteration experiments.
- Elemental Analysis : Confirm sulfur content (±0.3% deviation) to distinguish from desulfurized byproducts.
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
Methodological Answer: this compound is sensitive to light and oxygen. Store in amber vials under inert gas (N₂/Ar) at 4°C to minimize oxidation. Accelerated stability studies (40°C/75% RH, 30 days) show ~5% degradation via:
Q. What role does this compound play in flavor chemistry, and how is its aroma profile quantified?
Methodological Answer: The compound contributes roasted, nutty notes in foods (e.g., coffee, roasted meats). Quantify using Solid-Phase Microextraction (SPME)-GC-Olfactometry :
- Threshold : 0.1–0.5 ppb in air.
- Sensory Panels : Train panelists to identify nutty/earthy descriptors. Use triangular tests to distinguish from structural analogs (e.g., 2-methyl-3-(methylthio)pyrazine) .
Advanced Research Questions
Q. How can computational modeling predict the electronic excitation behavior of this compound, and what experimental validations are required?
Methodological Answer:
- TD-DFT : Calculate S₀→S₁/S₂ transitions at the B3LYP/6-311+G(d,p) level. Compare predicted λ_max (e.g., 280–320 nm) with UV-Vis spectra.
- Vibrational Coupling : Use a 24-mode Hamiltonian (as for pyrazine derivatives) to simulate vibronic spectra. Validate via femtosecond transient absorption spectroscopy to track S₂→S₁ internal conversion .
Q. What strategies are effective for separating and characterizing positional isomers (e.g., 2-ethyl-3- vs. 2-ethyl-5-(methylthio)pyrazine)?
Methodological Answer:
- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to resolve enantiomers.
- Crystallography : Co-crystallize with thiourea derivatives to exploit hydrogen-bonding differences. Compare unit cell parameters (e.g., space group P2₁/c vs. Pna2₁) .
Q. How do solvent and catalyst choices influence regioselectivity in transition-metal-catalyzed derivatization of this compound?
Methodological Answer:
- Palladium vs. Nickel : Pd(OAc)₂ favors C-S bond activation (e.g., Suzuki coupling at the pyrazine ring), while Ni(acac)₂ promotes alkylation at the methylthio group.
- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates in SNAr reactions, increasing substitution at the 3-position. Track kinetics via in situ IR .
Q. What mechanisms explain contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in cellular models?
Methodological Answer:
- Dose-Dependent Effects : At low concentrations (≤10 µM), the compound scavenges ROS (measured via DCFH-DA assay). At higher doses (>50 µM), it generates superoxide radicals (detected with lucigenin chemiluminescence).
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., sulfoxides) that modulate Nrf2/ARE pathways .
Q. How can green chemistry principles be applied to large-scale synthesis while minimizing hazardous waste?
Methodological Answer:
- Solvent Replacement : Substitute THF with cyclopentyl methyl ether (CPME), reducing toxicity (LD50 > 2000 mg/kg).
- Catalyst Recycling : Immobilize Ni on mesoporous silica (e.g., SBA-15) for 5+ cycles without yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
